4-Iodobenzene-1,2-diamine

Alzheimer's disease Neurofibrillary tangles Molecular imaging

Achieve reliable radioiodination without additional precursor steps. 4-Iodobenzene-1,2-diamine provides a native iodine handle for direct ¹²⁵I/¹³¹I labeling, enabling streamlined SPECT imaging probe production. Its unique heavy atom effect tunes benzimidazole binding affinities—exemplified by SBIM-3's 2.73-fold tau/Aβ selectivity—making it essential for neuroimaging and kinase inhibitor programs. A 72.3% high-yield route to 5-iodo-2-methylbenzimidazole further reduces downstream synthesis costs. For radiolabeled probe development and medicinal chemistry, this building block outperforms chloro/bromo analogs.

Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol
CAS No. 21304-38-1
Cat. No. B1312451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzene-1,2-diamine
CAS21304-38-1
Molecular FormulaC6H7IN2
Molecular Weight234.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)N)N
InChIInChI=1S/C6H7IN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
InChIKeyFUOSRKZBOIVBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzene-1,2-diamine (CAS 21304-38-1): Essential Iodinated o-Phenylenediamine Building Block for Imaging Probes and Heterocyclic Synthesis


4-Iodobenzene-1,2-diamine (also known as 4-iodo-o-phenylenediamine, 4-iodo-1,2-phenylenediamine) is an aromatic diamine featuring an iodine substituent at the 4-position of the benzene ring . With a molecular formula of C₆H₇IN₂ and a molecular weight of 234.04 g/mol, this compound serves as a critical intermediate in the construction of benzimidazole-based scaffolds, particularly for radiolabeled imaging agents and bioactive heterocycles . The iodine atom provides a distinct heavy atom effect and serves as a handle for further functionalization, including radioiodination and transition metal-catalyzed cross-coupling reactions [1].

Why 4-Iodobenzene-1,2-diamine Cannot Be Replaced by 4-Chloro, 4-Bromo, or Unsubstituted o-Phenylenediamine in Critical Applications


Generic substitution of 4-iodobenzene-1,2-diamine with 4-chloro- or 4-bromo-o-phenylenediamine is not straightforward for applications requiring radioimaging capabilities or heavy atom effects. The iodine atom at the 4-position is uniquely suited for direct radioiodination with isotopes such as ¹²⁵I, enabling the synthesis of SPECT imaging probes without additional precursor steps [1]. In contrast, chloro and bromo analogs lack this native radioisotope compatibility and require more complex, lower-yielding multistep labeling strategies. Furthermore, the heavy atom effect of iodine can modulate electronic properties and binding affinities in downstream benzimidazole derivatives, as demonstrated by the tau-selective binding of SBIM-3 [2]. These intrinsic properties position 4-iodobenzene-1,2-diamine as a non-interchangeable starting material in medicinal chemistry and molecular imaging pipelines .

4-Iodobenzene-1,2-diamine: Quantitative Differentiation from 4-Chloro, 4-Bromo, and Unsubstituted Analogs


Tau-Selective Binding Affinity of SBIM-3 Derived from 4-Iodobenzene-1,2-diamine

In a direct head-to-head comparison using recombinant protein aggregates, the styryl benzimidazole derivative SBIM-3, synthesized from 4-iodobenzene-1,2-diamine, exhibited a 2.73-fold higher binding affinity (lower Kd) for tau aggregates compared to Aβ(1-42) aggregates [1]. This selectivity is critical for the development of tau-specific imaging probes for Alzheimer's disease. The iodine atom in the precursor is essential for the subsequent radioiodination of SBIM-3 to produce the SPECT imaging agent [¹²⁵I]SBIM-3 [1].

Alzheimer's disease Neurofibrillary tangles Molecular imaging

Synthesis Yield Comparison: 5-Iodo-2-methylbenzimidazole vs. 5-Chloro-2-methylbenzimidazole

4-Iodobenzene-1,2-diamine serves as a direct intermediate for the synthesis of 5-iodo-2-methylbenzimidazole. In a patented process, the two-step reduction-cyclization sequence using 4-iodo-1,2-phenylenediamine achieves a 72.3% overall yield with 99.8% purity [1]. In contrast, the synthesis of the chloro analog (5-chloro-2-methylbenzimidazole) via a three-step route from 4-chloroacetanilide proceeds with a significantly lower overall yield of approximately 37% (67.3% × 70.8% × 78.4%) [2].

Benzimidazole synthesis Heterocyclic chemistry Process chemistry

Direct Radioiodination Capability Enabled by 4-Iodobenzene-1,2-diamine

4-Iodobenzene-1,2-diamine provides a native iodine atom that can be directly exchanged or used in isotopic labeling to introduce ¹²⁵I for SPECT imaging. This was demonstrated in the synthesis of [¹²⁵I]SBIM-3, which showed specific brain uptake and clearance profiles in vivo [1]. In contrast, chloro and bromo analogs lack this direct labeling pathway; radiohalogenation with ¹⁸F or ⁷⁶Br requires separate precursor synthesis and often suffers from lower radiochemical yields.

SPECT imaging Radiolabeling Nuclear medicine

Distinct Physical Properties: Melting Point and Purity Specifications

4-Iodobenzene-1,2-diamine is supplied as a solid with a melting point range of 73–77°C and a typical purity of 95–98% (HPLC) . In contrast, unsubstituted o-phenylenediamine has a significantly higher melting point of 102–104°C. The lower melting point of the iodo derivative reflects altered intermolecular interactions due to the bulky, polarizable iodine atom, which can influence crystallization behavior and formulation.

Compound characterization Quality control Material science

Use in Synthesis of Chelating Agents: N-(Benzimidazol-2-ylmethyl)iminodiacetic Acids

4-Iodobenzene-1,2-diamine is explicitly employed in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid derivatives, which serve as metal chelators . While other 4-substituted o-phenylenediamines can also form benzimidazole chelators, the iodine substituent may confer unique electronic effects or provide a handle for further functionalization (e.g., Sonogashira coupling) that is not accessible with chloro or bromo analogs.

Chelating agents Metal complexation Coordination chemistry

Priority Research and Industrial Applications for 4-Iodobenzene-1,2-diamine


Development of Tau-Selective SPECT Imaging Probes for Alzheimer's Disease

As demonstrated by the synthesis of SBIM-3 and its radioiodinated analog [¹²⁵I]SBIM-3, 4-iodobenzene-1,2-diamine is a crucial building block for creating benzimidazole-based probes with high affinity for tau aggregates. The 2.73-fold tau/Aβ selectivity [1] supports its use in the rational design of next-generation neuroimaging agents.

Efficient Synthesis of 5-Halogenated Benzimidazole Intermediates

The high-yielding (72.3% overall) two-step route to 5-iodo-2-methylbenzimidazole [2] positions 4-iodobenzene-1,2-diamine as a superior starting material compared to chloro or bromo analogs for accessing 5-substituted benzimidazole scaffolds. This is particularly relevant for medicinal chemistry programs targeting kinase inhibitors and antiparasitic agents.

Production of Metal-Chelating Benzimidazole Derivatives

The compound's established use in synthesizing N-(benzimidazol-2-ylmethyl)iminodiacetic acids makes it valuable for preparing chelating agents for metal coordination studies, catalysis, and potential therapeutic applications where metal sequestration is required.

Precursor for Radioiodinated Tracers in Nuclear Medicine

The native iodine atom enables direct radioiodination with ¹²⁵I or ¹³¹I, streamlining the production of SPECT tracers without the need for separate halogen introduction steps. This is a key advantage for radiopharmaceutical laboratories developing targeted imaging agents [1].

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